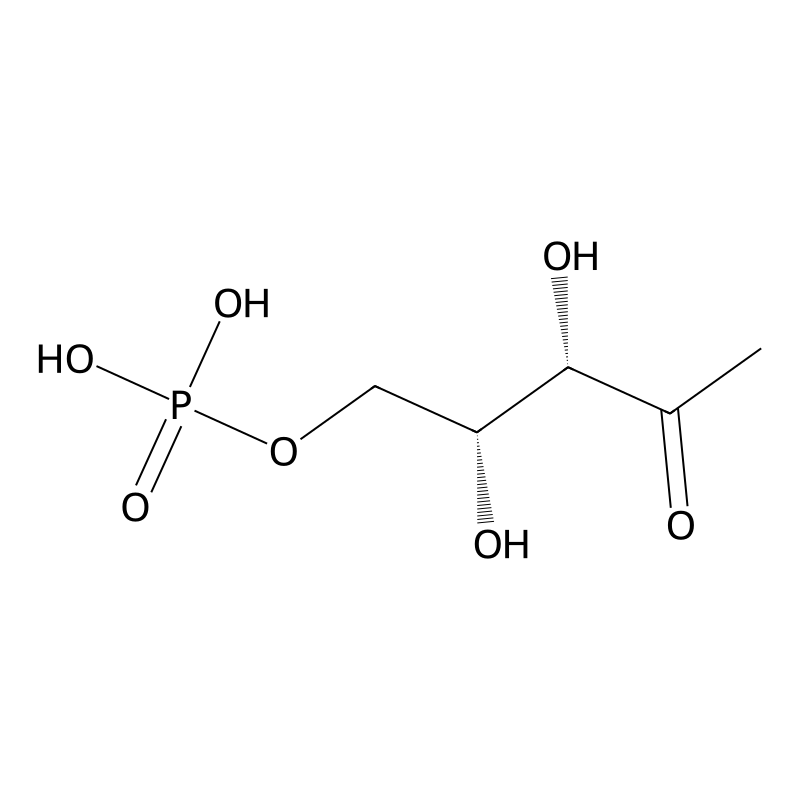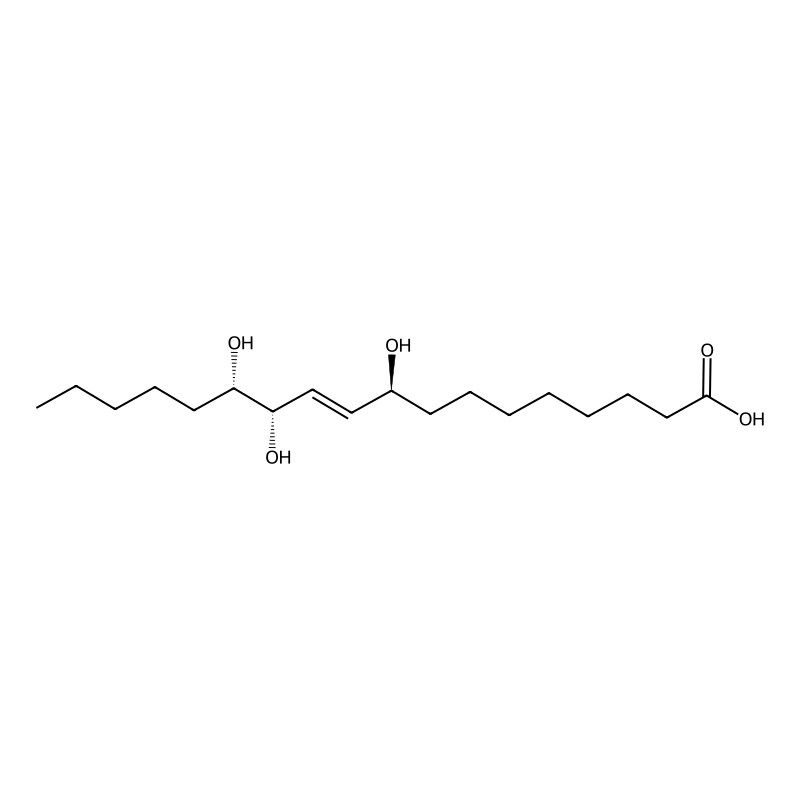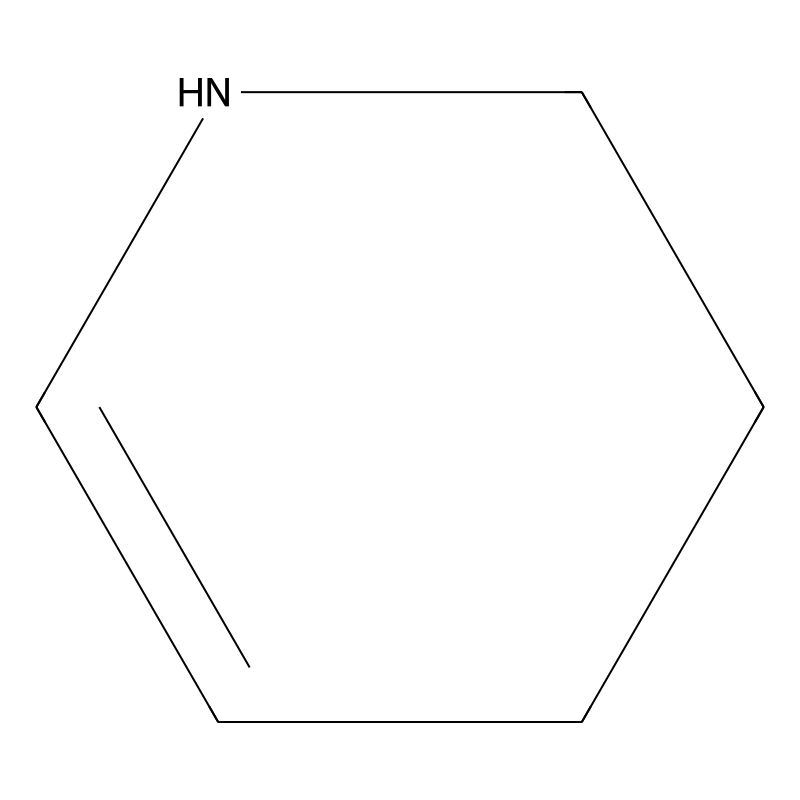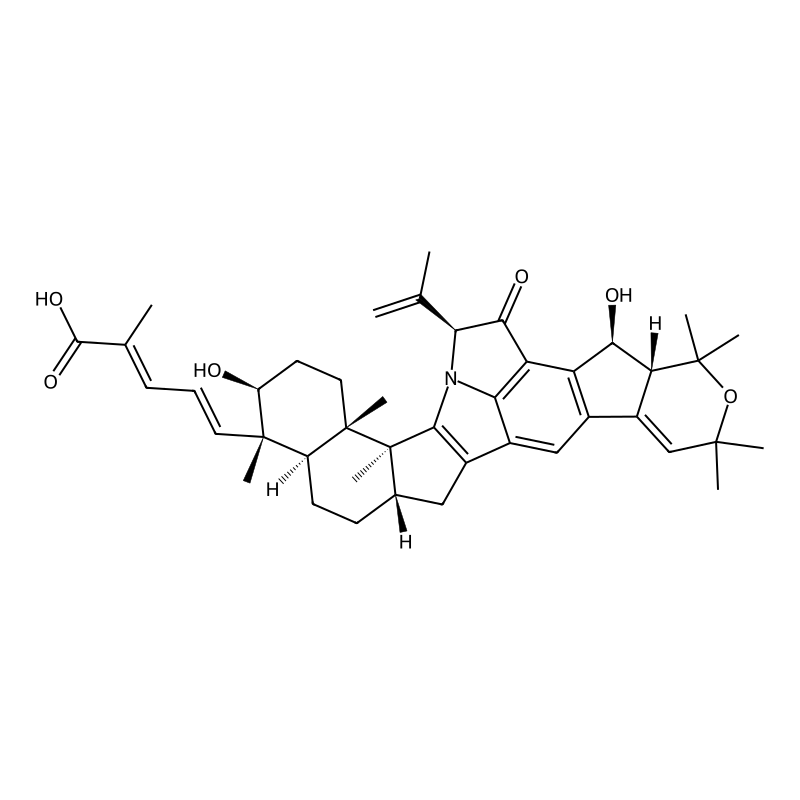3-Aminoquinuclidine dihydrochloride
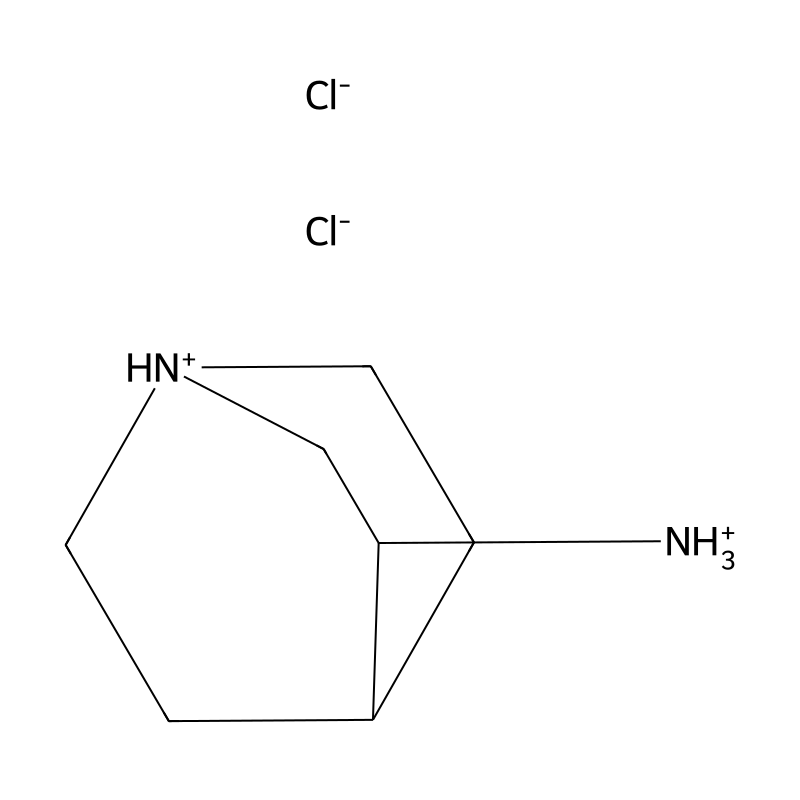
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
Scientific Field: Organic Chemistry Application Summary: 3-Aminoquinuclidine dihydrochloride is a versatile building block in organic synthesis, particularly in the construction of complex molecules due to its bifunctional nature. Methods of Application:
- The product yield is quantitative, indicating a highly efficient process .
- The catalysts are used in various reactions like Michael addition and Friedel-Crafts alkylation, though with mediocre yields and low enantioselectivities .
Synthesis of Enantiopure Thiourea Organocatalyst: The compound is used to synthesize thiourea organocatalysts, which are crucial for asymmetric synthesis.
Pharmaceutical Development
Scientific Field: Pharmacology Application Summary: It serves as an important building block in the synthesis of pharmaceuticals, aiding in the development of new drugs. Methods of Application:
- The outcomes are proprietary, but the use of 3-Aminoquinuclidine dihydrochloride in drug synthesis underscores its importance in pharmaceutical research .
Drug Synthesis: Utilized in the synthesis pathways of active pharmaceutical ingredients (APIs). :
Catalysis
Scientific Field: Catalysis Application Summary: The compound is used in organocatalysis, promoting reactions through hydrogen-bond interactions. Methods of Application:
- The compound has been applied in asymmetric synthesis, though the enantioselectivity achieved is low .
Organocatalysis: Acts as a hydrogen-bond donor in bifunctional thiourea organocatalysts. :
Biofilm Suppression
Scientific Field: Microbiology Application Summary: New derivatives of 3-Aminoquinuclidine dihydrochloride show potential in suppressing bacterial biofilm formation. Methods of Application:
- The derivatives exhibit excellent potential in biofilm suppression and are less toxic than commercially available QACs .
Biofilm Studies: Testing the efficacy of quaternary ammonium compounds (QACs) derived from 3-Aminoquinuclidine dihydrochloride against bacterial biofilms. :
Chemical Building Block
Scientific Field: Material Science Application Summary: The compound’s structure makes it a significant chemical building block, especially in chiral catalysts. Methods of Application:
- The applications in material science are broad, with the compound’s role being foundational in the synthesis of chiral materials .
Material Synthesis: Incorporated into materials that require specific chirality for their function. :
3-Aminoquinuclidine dihydrochloride is a chemical compound with the molecular formula CHClN. It is a dihydrochloride salt of 3-aminoquinuclidine, characterized by its bicyclic structure that includes a quinuclidine ring. This compound is primarily recognized for its role as an intermediate in various chemical syntheses and is utilized in research settings due to its unique structural properties and biological activities.
The primary reactions involving 3-aminoquinuclidine dihydrochloride include:
- Reduction Reactions: The synthesis of 3-aminoquinuclidine typically involves the reduction of 3-quinuclidinone using reducing agents such as sodium borohydride. This process forms the amino group while retaining the quinuclidine structure .
- Acylation and Alkylation: The amino group can participate in acylation or alkylation reactions, allowing for the formation of various derivatives that may exhibit different biological activities or enhanced properties.
3-Aminoquinuclidine dihydrochloride exhibits significant biological activity, particularly in the context of pharmacological research. It has been studied for its potential effects on:
- Neurotransmitter Systems: This compound interacts with neurotransmitter receptors, particularly those related to acetylcholine, which may influence cognitive functions and neuroprotection .
- Toxicity: While it has beneficial properties, it is also important to note that 3-aminoquinuclidine dihydrochloride can be harmful if ingested or if it comes into contact with skin, causing irritation or allergic reactions .
The synthesis of 3-aminoquinuclidine dihydrochloride can be achieved through several methods:
- Reduction of 3-Quinuclidinone: The most common method involves the reduction of 3-quinuclidinone using sodium borohydride. This reaction typically yields both (R)- and (S)-enantiomers of 3-aminoquinuclidine, which can then be converted to their respective dihydrochlorides .
- Alternative Synthetic Routes: Other methods may involve different starting materials or reagents, including variations in reaction conditions to optimize yield and purity.
3-Aminoquinuclidine dihydrochloride finds applications in various fields:
- Pharmaceutical Research: It serves as a building block for synthesizing compounds targeting neurotransmitter systems.
- Chemical Synthesis: Its reactivity allows it to be used as an intermediate in organic synthesis, particularly in the development of new drugs and therapeutic agents.
Research on interaction studies involving 3-aminoquinuclidine dihydrochloride has highlighted its potential effects on various biological systems:
- Receptor Binding Studies: Investigations have shown that this compound can bind to specific receptors in the central nervous system, aiding in understanding its mechanisms of action and potential therapeutic uses.
- Toxicological Assessments: Studies on its toxicity have revealed that it may cause skin irritation and allergic reactions upon contact, necessitating careful handling during experiments .
Several compounds share structural or functional similarities with 3-aminoquinuclidine dihydrochloride. Here are a few notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Quinuclidine | Bicyclic amine | Used as a local anesthetic; interacts with nicotinic receptors. |
| 1-Aminoquinuclidinium | Quaternary ammonium | Exhibits neuromuscular blocking properties. |
| 4-Aminobutyrate | Linear amino acid | Known for its role as a neurotransmitter (GABA). |
Uniqueness of 3-Aminoquinuclidine Dihydrochloride
What sets 3-aminoquinuclidine dihydrochloride apart from these similar compounds is its specific interaction profile with neurotransmitter systems, particularly its potential neuroprotective effects and versatility as a synthetic intermediate. Additionally, its unique bicyclic structure allows for diverse chemical reactivity not observed in simpler linear compounds.
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant





